molecular formula C14H12F3N3O2 B2865608 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034545-55-4

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2865608
CAS No.: 2034545-55-4
M. Wt: 311.264
InChI Key: LEQNRRCGVYOQGZ-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is fused with a phenyl ring substituted with a trifluoromethoxy group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl ring: The phenyl ring with a trifluoromethoxy substituent can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Final assembly: The final step involves the formation of the methanone linkage, which can be accomplished through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in having a benzophenone core but differs in substituents.

    4-Iodobenzoic acid: Shares a phenyl ring with a substituent but has different functional groups.

Uniqueness

5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: is unique due to its combination of a pyrazolo[1,5-a]pyrazine core and a trifluoromethoxy-substituted phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNRRCGVYOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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